5-Chloro-2-cyclopropylquinoline-4-carboxylic acid
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Overview
Description
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. Quinoline derivatives are significant due to their broad spectrum of biological activities and their role as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carboaldehyde: Another quinoline derivative with similar structural features.
Quinoline-4-carboxylic acid: A closely related compound with a similar core structure.
Uniqueness
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
5-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-9-2-1-3-10-12(9)8(13(16)17)6-11(15-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
CZWADRSHFGOMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CC=C3)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
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